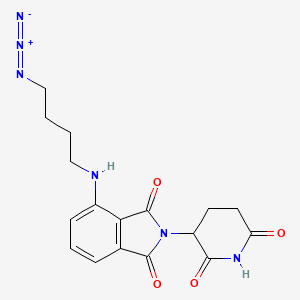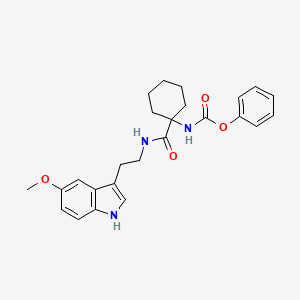![molecular formula C13H15F2N3O6S2 B12376612 dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dithiolan ring, a difluorohydroxyoxolane moiety, and a pyrimidinylcarbamate group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate typically involves multiple steps:
Formation of the Dithiolan Ring: This step involves the cyclization of a suitable precursor, such as a dithiol, under acidic or basic conditions.
Introduction of the Difluorohydroxyoxolane Moiety: This can be achieved through a series of fluorination and hydroxylation reactions, often using reagents like diethylaminosulfur trifluoride (DAST) and hydrogen peroxide.
Attachment of the Pyrimidinylcarbamate Group: This step involves the reaction of a pyrimidinylamine with a suitable carbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolan ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The difluorohydroxyoxolane moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic organic chemistry.
Biology
In biology, the compound’s interactions with biological molecules are of interest. It can be used as a probe to study enzyme mechanisms or as a ligand in biochemical assays.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings.
Mecanismo De Acción
The mechanism by which dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The difluorohydroxyoxolane moiety can form hydrogen bonds with active site residues, enhancing binding affinity. The pyrimidinylcarbamate group can interact with nucleotide-binding sites, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Dithiolan-3-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate
- Dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]carbamate
Uniqueness
The uniqueness of dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both a dithiolan ring and a difluorohydroxyoxolane moiety is particularly rare, making this compound a valuable subject for further research.
Propiedades
Fórmula molecular |
C13H15F2N3O6S2 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C13H15F2N3O6S2/c14-13(15)9(20)7(3-19)24-10(13)18-2-1-8(16-11(18)21)17-12(22)23-6-4-25-26-5-6/h1-2,6-7,9-10,19-20H,3-5H2,(H,16,17,21,22)/t7-,9-,10-/m1/s1 |
Clave InChI |
WVNDMEFISJHXOM-SZEHBUNVSA-N |
SMILES isomérico |
C1C(CSS1)OC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
SMILES canónico |
C1C(CSS1)OC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)




![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)





![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)

